4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

Description

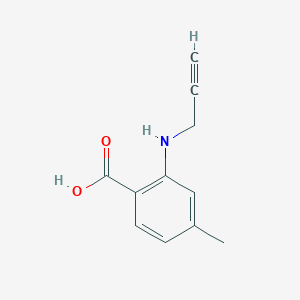

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a propargylamine (prop-2-yn-1-ylamino) substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound combines a carboxylic acid group (for hydrogen bonding or metal coordination) with a secondary amine linked to an alkyne moiety, which confers unique reactivity (e.g., participation in click chemistry). Notably, commercial availability of this compound is listed as discontinued .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-methyl-2-(prop-2-ynylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO2/c1-3-6-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14) |

InChI Key |

RBDMIFBVDRVXEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 4-methyl-2-nitrobenzoic acid with propargylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with propargylamine to form the desired product .

Industrial Production Methods: The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid has a range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid with structurally or functionally related benzoic acid derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity: The propargylamino group in the target compound introduces an alkyne, enabling Huisgen cycloaddition (click chemistry) for bioconjugation or polymer synthesis. This contrasts with p-amino benzoic acid, which lacks such reactivity but is zwitterionic in specific conditions . 4-Isopropylbenzoic acid has a hydrophobic isopropyl group, enhancing lipid solubility compared to the target compound’s polar propargylamine group .

Acid-Base Behavior: The carboxylic acid group (pKa ~4.5) dominates ionization in aqueous solutions. The secondary amine (pKa ~9–11, estimated) may protonate under acidic conditions. Unlike glycine (zwitterionic at pH 6.0), the target compound likely adopts a non-zwitterionic structure at neutral pH due to steric and electronic effects of the propargyl group .

Metal Coordination: Benzoic acid derivatives like 4-isopropylbenzoic acid and p-amino benzoic acid form stable lanthanide complexes, as shown in thermodynamic studies . The target compound’s amino and carboxylic acid groups could act as bidentate ligands, but its alkyne moiety might reduce coordination efficiency compared to simpler derivatives.

Thermal Stability :

- Propargyl groups are thermally labile, suggesting lower decomposition temperatures (~150–200°C) compared to 4-benzyloxybenzoic acid derivatives (stable up to 250°C) .

Applications: The discontinued status of the target compound contrasts with methyl 4-(methacryloylamino)benzoate, which is used in polymer synthesis . p-Amino benzoic acid has well-established roles in UV filters and bacterial metabolism, whereas the target compound’s niche applications remain speculative.

Biological Activity

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid, also known as 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 203.24 g/mol. The compound features a benzoic acid core with a methyl group and a prop-2-yn-1-yl group attached to an amino group, which contributes to its reactivity and biological properties.

Research indicates that this compound may interact with various biological pathways, particularly those involved in inflammation and cancer cell proliferation. Its alkyne and amino functional groups enable it to participate in diverse chemical reactions, including click chemistry, which can facilitate covalent modifications of biological targets.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It is believed to modulate inflammatory pathways, making it a candidate for further therapeutic exploration in conditions characterized by excessive inflammation.

Antiproliferative Effects

The compound has shown promise as an anticancer agent. In vitro studies have evaluated its antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicate that certain concentrations of the compound can significantly inhibit cell growth .

In Vitro Studies

A study conducted on the antiproliferative effects of this compound revealed the following results:

| Cell Line | Concentration (µM) | Mean Growth Inhibition (%) ± SEM |

|---|---|---|

| MDA-MB-231 | 10 | <20 |

| 30 | 43.95 ± 1.74 | |

| HeLa | 10 | <20 |

| 30 | 97.13 ± 0.40 |

These findings highlight its potential as an effective agent against specific cancer types .

Mechanistic Studies

Further mechanistic studies have suggested that the compound may enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis. Such activities are particularly relevant in aging and cancer biology, where dysregulation of these pathways often occurs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Methyl-4-[methyl(prop-2-en-1-yl)amino]benzoic acid | C12H15NO2 | 241.71 g/mol | Contains a propene instead of an alkyne |

| 3-Methyl-4-[methyl(prop-2-yloxy)amino]benzoic acid | C12H13NO3 | 205.21 g/mol | Contains an ether linkage |

This comparative analysis underscores the distinctiveness of the alkyne moiety in influencing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.